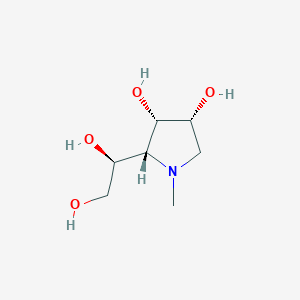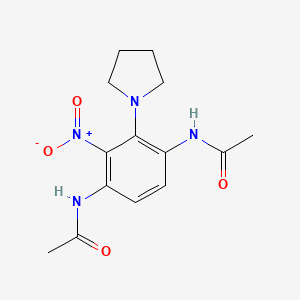
N,N'-(2-Nitro-3-(pyrrolidin-1-yl)-1,4-phenylene)diacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(2-Nitro-3-(pyrrolidin-1-yl)-1,4-phenylene)diacetamide is a complex organic compound characterized by the presence of a nitro group, a pyrrolidine ring, and two acetamide groups
Preparation Methods
The synthesis of N,N’-(2-Nitro-3-(pyrrolidin-1-yl)-1,4-phenylene)diacetamide typically involves multiple steps. One common synthetic route starts with the nitration of a suitable aromatic precursor to introduce the nitro group. This is followed by the introduction of the pyrrolidine ring through nucleophilic substitution reactions. Finally, the acetamide groups are introduced via acylation reactions. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Chemical Reactions Analysis
N,N’-(2-Nitro-3-(pyrrolidin-1-yl)-1,4-phenylene)diacetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Acylation: The acetamide groups can be modified through acylation reactions to introduce different acyl groups.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and acyl chlorides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N,N’-(2-Nitro-3-(pyrrolidin-1-yl)-1,4-phenylene)diacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N,N’-(2-Nitro-3-(pyrrolidin-1-yl)-1,4-phenylene)diacetamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrrolidine ring can interact with biological receptors. The acetamide groups can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
N,N’-(2-Nitro-3-(pyrrolidin-1-yl)-1,4-phenylene)diacetamide can be compared with other similar compounds such as:
N,N’-(2-Nitro-3-(morpholin-1-yl)-1,4-phenylene)diacetamide: This compound has a morpholine ring instead of a pyrrolidine ring, which can affect its chemical reactivity and biological activity.
N,N’-(2-Nitro-3-(piperidin-1-yl)-1,4-phenylene)diacetamide: This compound has a piperidine ring, which can also influence its properties.
The uniqueness of N,N’-(2-Nitro-3-(pyrrolidin-1-yl)-1,4-phenylene)diacetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
110209-28-4 |
|---|---|
Molecular Formula |
C14H18N4O4 |
Molecular Weight |
306.32 g/mol |
IUPAC Name |
N-(4-acetamido-3-nitro-2-pyrrolidin-1-ylphenyl)acetamide |
InChI |
InChI=1S/C14H18N4O4/c1-9(19)15-11-5-6-12(16-10(2)20)14(18(21)22)13(11)17-7-3-4-8-17/h5-6H,3-4,7-8H2,1-2H3,(H,15,19)(H,16,20) |
InChI Key |
LOXMWZGVIGRTCA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C(=C(C=C1)NC(=O)C)[N+](=O)[O-])N2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Furan, 2-[(methylsulfonyl)methyl]-5-nitro-](/img/structure/B12911810.png)
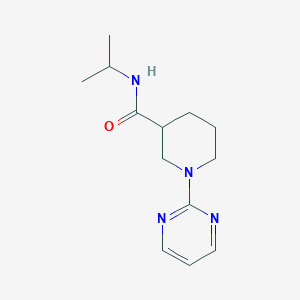
![4-Methoxy-6-methyl-2-phenylfuro[2,3-a]acridin-11(6H)-one](/img/structure/B12911821.png)
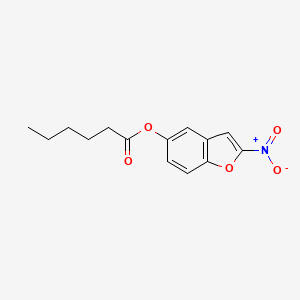
![N-[3-(2,2-Dimethoxyethyl)-1,2-oxazol-4-yl]acetamide](/img/structure/B12911829.png)


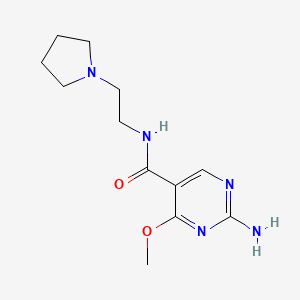
![6-Chloro-N-[(3-fluorophenyl)methyl]pyridazin-3-amine](/img/structure/B12911859.png)
![2-[{3-[(Benzo[c]acridin-7-yl)amino]propyl}(ethyl)amino]ethan-1-ol](/img/structure/B12911867.png)
![N''-[5-(3-Aminophenyl)-1,3,4-thiadiazol-2-yl]guanidine](/img/structure/B12911868.png)
